molecular formula C10H14BrNO B1450249 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide CAS No. 1803599-97-4

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

Cat. No. B1450249
M. Wt: 244.13 g/mol
InChI Key: YCNLPNFWFFYBNF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide (MTHQHBr) is a synthetic compound of interest in the field of medicinal chemistry. It is a derivative of the quinoline nucleus, which is a cyclic aromatic hydrocarbon found in many naturally occurring compounds. MTHQHBr has been studied for its potential applications in the development of therapeutic agents, particularly those related to cancer, inflammation, and neurodegenerative diseases. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), and its activity has been found to be comparable to that of the widely used AChE inhibitor donepezil. In addition, MTHQHBr has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Scientific Research Applications

Neurological Research

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide and its analogues have been explored in the context of neurological disorders. For instance, a study found that 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in parkinsonian and normal human brains. TIQ, closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), was significantly increased in the parkinsonian brain, suggesting a possible role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).

Antimicrobial Applications

The compound has shown promise in antimicrobial research. For example, some derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline exhibited antifungal activity, specifically against dermatophytes. This indicates potential applications in combating fungal infections (Bohórquez et al., 2015).

Chemical Synthesis and Analysis

The compound has applications in chemical synthesis and analysis. In a study, Kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) was proposed as an effective solvent for the Zerewitinoff determination of active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).

Antibacterial Research

Another study synthesized 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines and related compounds, which were potent inhibitors of (H+ + K+)adenosine triphosphatase and showed antibacterial activity. These compounds could be important in the development of new antibacterial agents (Uchida et al., 1990).

properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNLPNFWFFYBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 3
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 4
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 5
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

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